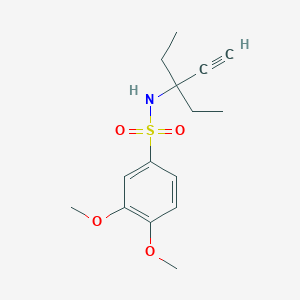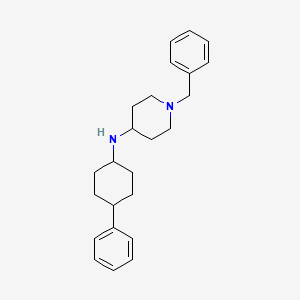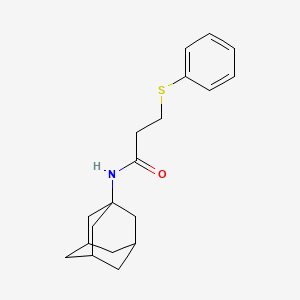
N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research due to its ability to inhibit anion transporters and channels. The compound was first synthesized in the 1960s and has since been used in various studies to investigate the role of anion transporters and channels in different physiological processes.
Mécanisme D'action
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide involves the inhibition of anion transporters and channels by binding to specific sites on the proteins. It has been shown to block the movement of chloride ions across the cell membrane, which can lead to changes in cell volume and acid-base balance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit anion transporters and channels. It has been shown to affect cell volume regulation, acid-base balance, and chloride secretion in various tissues and cells. In addition, this compound has also been shown to affect the activity of ion channels in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit anion transporters and channels, which can help researchers to investigate the role of these proteins in different physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide, including the development of more selective inhibitors of anion transporters and channels, the investigation of the role of these proteins in different disease states, and the development of new therapeutic strategies based on the inhibition of anion transporters and channels. In addition, further studies are needed to investigate the potential side effects of this compound and other sulfonamide compounds on cell and tissue viability.
Méthodes De Synthèse
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide is a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with diethyl propargylmalonate in the presence of a base. The resulting product is then treated with ammonia to yield the final compound, this compound.
Applications De Recherche Scientifique
N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide has been extensively used in scientific research to investigate the role of anion transporters and channels in various physiological processes such as cell volume regulation, acid-base balance, and chloride secretion. It has been shown to inhibit various anion transporters and channels such as the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the calcium-activated chloride channel (CaCC).
Propriétés
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-6-15(7-2,8-3)16-21(17,18)12-9-10-13(19-4)14(11-12)20-5/h1,9-11,16H,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWYPQKBRBSLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B5365614.png)

![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5365625.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5365680.png)
![ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)
![2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5365724.png)
